molecular formula C18H24N4O5S B2663132 ethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1301766-48-2

ethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2663132
CAS No.: 1301766-48-2
M. Wt: 408.47
InChI Key: HREAEVKKVAXSMI-UHFFFAOYSA-N
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Description

Ethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C18H24N4O5S and its molecular weight is 408.47. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties

  • 5-HT1A Receptor Antagonism : Compounds similar to ethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate have been studied for their potential as 5-HT1A receptor antagonists. These compounds can inhibit the neuronal firing induced by serotonin and other serotonergic agents, suggesting potential applications in neurological and psychiatric disorders where serotonin modulation is beneficial (Craven et al., 1994).

Chemical Synthesis and Modification

  • Microwave-Assisted Amidation : Microwave-assisted treatment of related compounds with primary aliphatic amines has been shown to yield corresponding carboxamides in good yields. This method represents a valuable synthetic route for the generation of new compounds with potential biological activity (Milosevic et al., 2015).

Antimicrobial and Anticancer Activities

  • Biological Evaluation of Carbazole Derivatives : Studies on novel carbazole derivatives related to this compound have shown significant antibacterial, antifungal, and anticancer activities. These findings suggest the potential for developing new therapeutic agents based on these scaffolds (Sharma et al., 2014).

Pharmacokinetic Modeling

  • Understanding Clinical Pharmacokinetics : Physiologically based pharmacokinetic modeling has been applied to understand the pharmacokinetics of compounds similar to this compound. This approach helps in predicting systemic exposure, bioavailability, and the effects of metabolic pathways, enhancing the drug development process (Watson et al., 2011).

Radioligand Development for PET Imaging

  • In Vivo Radioligand for 5-HT1A Receptors : Related compounds have been evaluated as radioligands for positron emission tomography (PET) imaging of 5-HT1A receptors in the brain. These studies highlight the potential of such compounds for clinical and pharmacological investigations of central 5-HT1A receptors (Hume et al., 1994).

Properties

IUPAC Name

ethyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S/c1-4-27-18(23)16-13(2)19-20-17(16)28(24,25)22-11-9-21(10-12-22)14-7-5-6-8-15(14)26-3/h5-8H,4,9-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREAEVKKVAXSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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